3-amino-4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
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Overview
Description
3-amino-4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a complex organic compound with a molecular formula of C15H13N3O4S and a molecular weight of 331.353 This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-4,5-dihydro-1H-pyrazol-5-one with 4-amino-benzenesulfonic acid in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-amino-4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-amino-4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, resulting in antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
3-amino-4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13N3O4S |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
3-amino-4-(5-oxo-3-phenyl-4H-pyrazol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C15H13N3O4S/c16-12-8-11(23(20,21)22)6-7-14(12)18-15(19)9-13(17-18)10-4-2-1-3-5-10/h1-8H,9,16H2,(H,20,21,22) |
InChI Key |
OTGXWNSXDYTWFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=C(C=C(C=C2)S(=O)(=O)O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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